molecular formula C16H16N2O2 B7502627 N-(furan-2-ylmethyl)-N,2-dimethyl-1H-indole-3-carboxamide

N-(furan-2-ylmethyl)-N,2-dimethyl-1H-indole-3-carboxamide

Cat. No.: B7502627
M. Wt: 268.31 g/mol
InChI Key: MKJYISRMRIRSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-N,2-dimethyl-1H-indole-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

N-(furan-2-ylmethyl)-N,2-dimethyl-1H-indole-3-carboxamide has been studied for its potential applications in various fields. In scientific research, this compound has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper. It has also been studied for its potential anti-cancer activity, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N,2-dimethyl-1H-indole-3-carboxamide is not fully understood. However, it has been proposed that this compound may induce apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that this compound may act as a photosensitizer in photodynamic therapy by generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In scientific research, this compound has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and act as a fluorescent probe for the detection of metal ions. Additionally, this compound has been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(furan-2-ylmethyl)-N,2-dimethyl-1H-indole-3-carboxamide in lab experiments is its high purity and good yields when synthesized using the reported methods. Additionally, this compound has been shown to have low toxicity in normal cells, making it a potential therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(furan-2-ylmethyl)-N,2-dimethyl-1H-indole-3-carboxamide. One potential direction is the further investigation of its potential anti-cancer activity and its mechanism of action. Additionally, this compound could be further studied for its potential use in photodynamic therapy for cancer treatment. Further research could also focus on improving the solubility of this compound in water to enhance its bioavailability and efficacy.

Synthesis Methods

N-(furan-2-ylmethyl)-N,2-dimethyl-1H-indole-3-carboxamide has been synthesized using different methods, including the reaction of furan-2-carboxaldehyde with 1H-indole-3-carboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. Another method involves the reaction of furan-2-carboxaldehyde with N,N-dimethyl-1H-indole-3-carboxamide in the presence of a base, followed by the reduction of the resulting Schiff base with sodium borohydride. These methods have been reported to yield high purity and good yields of the compound.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N,2-dimethyl-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-15(13-7-3-4-8-14(13)17-11)16(19)18(2)10-12-6-5-9-20-12/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJYISRMRIRSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)N(C)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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